molecular formula C8H12BrNO4 B12820500 3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one

3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one

Cat. No.: B12820500
M. Wt: 266.09 g/mol
InChI Key: MVEDNWOHUALTOQ-UHFFFAOYSA-N
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Description

3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities The oxazolidinone ring is a five-membered heterocycle containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with 3-bromopropyl acetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated oxazolidinones.

Scientific Research Applications

3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This action disrupts the production of essential proteins, leading to bacterial cell death. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.

    Contezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.

Uniqueness

3-(2-(3-Bromopropoxy)acetyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromopropoxy group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H12BrNO4

Molecular Weight

266.09 g/mol

IUPAC Name

3-[2-(3-bromopropoxy)acetyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H12BrNO4/c9-2-1-4-13-6-7(11)10-3-5-14-8(10)12/h1-6H2

InChI Key

MVEDNWOHUALTOQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C(=O)COCCCBr

Origin of Product

United States

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